N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with an ethoxyphenyl group and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethoxyphenyl and thiophenyl groups through substitution reactions. The final step involves the formation of the carboxamide group.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The ethoxyphenyl and thiophenyl groups are introduced using electrophilic aromatic substitution reactions.
Carboxamide Formation: The carboxamide group is formed through the reaction of an amine with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
- N-(4-ethoxyphenyl)-4-(furan-2-yl)piperidine-1-carboxamide
- N-(4-ethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
Uniqueness
N-(4-ethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-2-22-16-7-5-15(6-8-16)19-18(21)20-11-9-14(10-12-20)17-4-3-13-23-17/h3-8,13-14H,2,9-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZFOTLIJSRYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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